molecular formula C14H18BrN3O2 B2576557 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one CAS No. 2380071-93-0

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one

Cat. No.: B2576557
CAS No.: 2380071-93-0
M. Wt: 340.221
InChI Key: MEPFIOPDZMUSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring via an ether bond, and a pentenone chain. This compound is of interest in various fields of chemical research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, can be synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Etherification Reaction: The bromopyrimidine intermediate is then reacted with 4-hydroxypiperidine in the presence of a base such as potassium carbonate (K2CO3) to form the 4-(5-bromopyrimidin-2-yl)oxypiperidine intermediate.

    Alkylation Step: The final step involves the alkylation of the intermediate with 4-penten-1-one under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The pentenone chain can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The double bond in the pentenone chain can be reduced to form saturated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, amines, or thioethers.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Saturated ketones or alcohols.

Scientific Research Applications

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Biological Studies: Used in the investigation of biological pathways and mechanisms, especially those involving pyrimidine derivatives.

    Chemical Biology: Employed as a probe in chemical biology to study interactions with biomolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can engage in hydrogen bonding and π-π interactions with active sites, while the piperidine ring provides structural rigidity and enhances binding affinity. The pentenone chain may participate in covalent interactions or serve as a reactive handle for further modifications.

Comparison with Similar Compounds

    1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one: Contains a fluorine atom, potentially affecting its pharmacokinetic properties.

    1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one: The methyl group can influence the compound’s lipophilicity and metabolic stability.

Uniqueness: 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological interactions compared to its analogs. The combination of the bromopyrimidine moiety with the piperidine and pentenone functionalities provides a versatile scaffold for further chemical modifications and applications in various research fields.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c1-2-3-4-13(19)18-7-5-12(6-8-18)20-14-16-9-11(15)10-17-14/h2,9-10,12H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPFIOPDZMUSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.